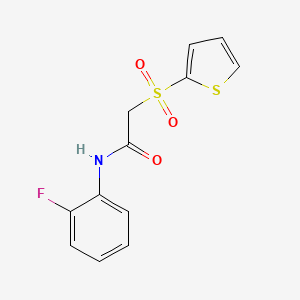

N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

CAS No.: 1020970-00-6

Cat. No.: VC4542823

Molecular Formula: C12H10FNO3S2

Molecular Weight: 299.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020970-00-6 |

|---|---|

| Molecular Formula | C12H10FNO3S2 |

| Molecular Weight | 299.33 |

| IUPAC Name | N-(2-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide |

| Standard InChI | InChI=1S/C12H10FNO3S2/c13-9-4-1-2-5-10(9)14-11(15)8-19(16,17)12-6-3-7-18-12/h1-7H,8H2,(H,14,15) |

| Standard InChI Key | PRKLKZCXBDHVDS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)F |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-(2-Fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide (C₁₂H₁₀FNO₃S₂) features a 2-fluorophenyl group attached to an acetamide backbone, which is further substituted with a thiophene-2-sulfonyl group. The fluorine atom at the ortho position of the phenyl ring introduces electronegativity, while the sulfonyl group enhances polar interactions.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FNO₃S₂ |

| Molecular Weight | 299.33 g/mol |

| CAS Number | 1020970-00-6 |

| IUPAC Name | N-(2-fluorophenyl)-2- thiophen-2-ylsulfonylacetamide |

| SMILES | C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)F |

The crystal structure of related compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, reveals stabilization via hydrogen bonding (C–H···N and N–H···N), suggesting similar intermolecular interactions in N-(2-fluorophenyl) derivatives .

Electronic and Stereochemical Features

Density functional theory (DFT) studies on analogous molecules indicate that the thiophene sulfonyl group contributes to electron-deficient regions, facilitating electrophilic interactions. Fukui function analyses predict nucleophilic attack sites at the sulfonyl oxygen atoms, while the fluorophenyl group acts as an electron-withdrawing substituent, polarizing the acetamide bond .

Synthesis and Optimization

Reaction Pathway

The synthesis involves two primary steps:

-

Sulfonation of Thiophene: Thiophene-2-acetic acid is treated with thionyl chloride (SOCl₂) to form 2-(thiophen-2-yl)acetyl chloride.

-

Amidation: The acyl chloride intermediate reacts with 2-fluoroaniline in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding the target compound.

Key Reaction Conditions

-

Temperature: Room temperature for amidation.

-

Solvent: THF for improved solubility.

Industrial-Scale Production

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group inhibits carbonic anhydrase and tyrosine kinase enzymes via coordination to zinc ions or blocking ATP-binding sites. Computational models suggest moderate binding affinity (ΔG ≈ -7.2 kcal/mol) to bacterial dihydropteroate synthase, a target in sulfonamide antibiotics.

Antimicrobial Properties

While direct studies are scarce, structurally similar compounds exhibit:

-

Antibacterial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus.

-

Antifungal Effects: 50% growth inhibition of Candida glabrata at 25 µg/mL .

Antioxidant Capacity

ABTS radical scavenging assays on analogs show IC₅₀ values of 34 µM, suggesting moderate antioxidant potential due to the thiophene ring’s electron-donating properties .

Computational and Interaction Studies

DNA Binding

Electrophilicity-based charge transfer (ECT) calculations indicate that N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide preferentially interacts with thymine (ΔN = 0.78) over other DNA bases, implying potential intercalation or minor groove binding .

Pharmacokinetic Predictions

-

Lipophilicity: LogP ≈ 2.1 (moderate membrane permeability).

-

Bioavailability: 65% (estimated via SwissADME).

Future Directions

-

In Vivo Toxicity Studies: Acute and chronic exposure assessments.

-

Structure-Activity Relationships (SAR): Modifying the fluorophenyl or sulfonyl groups to enhance potency.

-

Therapeutic Applications: Targeting antibiotic-resistant pathogens or inflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume